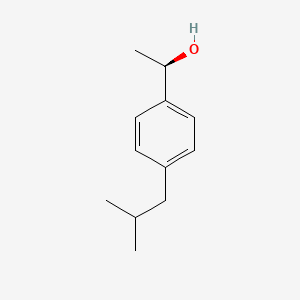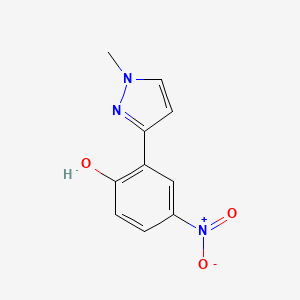![molecular formula C9H13FN2O2S B13163009 2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C9H13FN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a sulfonamide group, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide typically involves the reaction of 4-fluorobenzylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The fluorophenyl group plays a crucial role in binding to the active site of the target enzyme, while the sulfonamide group enhances its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-[(4-chlorophenyl)methyl]ethane-1-sulfonamide
- 2-Amino-N-[(4-bromophenyl)methyl]ethane-1-sulfonamide
- 2-Amino-N-[(4-methylphenyl)methyl]ethane-1-sulfonamide
Uniqueness
2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s stability and reactivity compared to its analogs with different substituents. The fluorine atom also contributes to the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C9H13FN2O2S |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-amino-N-[(4-fluorophenyl)methyl]ethanesulfonamide |
InChI |
InChI=1S/C9H13FN2O2S/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11/h1-4,12H,5-7,11H2 |
Clave InChI |
NWLBGATWPVDPKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNS(=O)(=O)CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



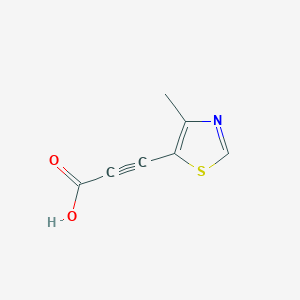
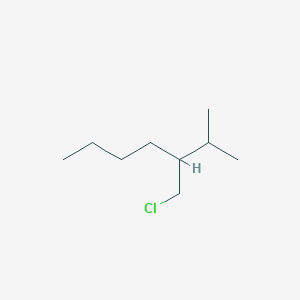
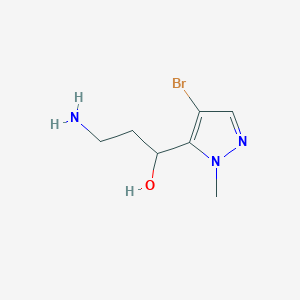
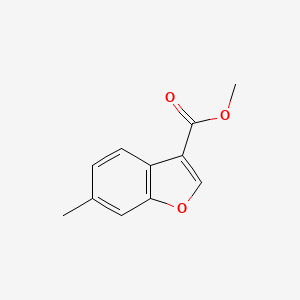
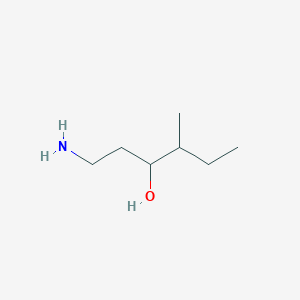

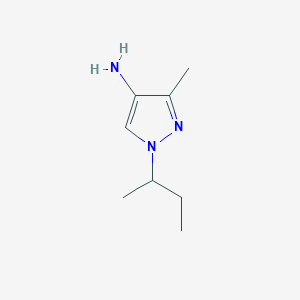
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)
